
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a synthetic compound recognized for its potential applications in various scientific and industrial fields. This article provides an in-depth look at the synthesis, reactions, and applications of this compound, exploring its unique properties and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves multi-step reactions starting from commercially available starting materials. The key steps typically include:
Formation of Benzofuran Core: : The initial step involves the cyclization of ortho-substituted phenols with acetic anhydride under acidic conditions to form the benzofuran core.
Nitration and Alkylation: : Subsequent nitration of the benzofuran core, followed by alkylation with butyl halides, introduces the nitro and butyl groups respectively.
Coupling Reaction: : The final coupling of the substituted benzofuran with 4-(3-(dibutylamino)propoxy)benzaldehyde through a Friedel-Crafts acylation reaction yields the target methanone compound.
Hydrochloride Formation: : The compound is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis is optimized to enhance yield and purity. Key methods include continuous flow chemistry for the nitration and alkylation steps, and the use of solid-phase catalysts in the Friedel-Crafts acylation to minimize by-products and improve efficiency.
化学反应分析
Types of Reactions
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction using agents like lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: : The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Ammonia, amines, thiols under basic or acidic conditions.
Major Products
Major products from these reactions include amines, substituted derivatives, and oxidized ketones or acids, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride finds diverse applications in scientific research:
Chemistry: : Used as a key intermediate in the synthesis of various organic compounds due to its stable benzofuran core.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the production of dyes and pigments due to its vibrant color properties and stability.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors involved in biological pathways. For instance, the nitrobenzofuran moiety is known to interact with oxidoreductases, influencing oxidative stress pathways. Additionally, the dibutylamino group can modulate neurotransmitter receptors, impacting signaling pathways in neurological applications.
相似化合物的比较
Comparison
When compared to similar compounds, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride stands out due to its unique combination of a benzofuran core and dibutylamino substituent, which imparts distinct chemical and biological properties.
List of Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)methanone hydrochloride: : Similar structure but lacks the dibutylamino group.
(4-(3-(Dibutylamino)propoxy)phenyl)methanone hydrochloride: : Lacks the benzofuran core.
5-Nitrobenzofuran derivatives: : Various derivatives differing in the alkyl or nitro substituents.
属性
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O5.ClH/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDMGXBKGWRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436747 |
Source


|
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-47-3 |
Source


|
| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
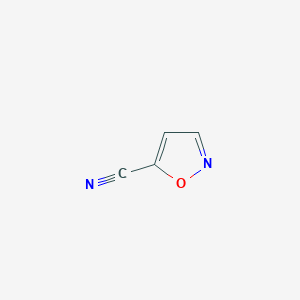
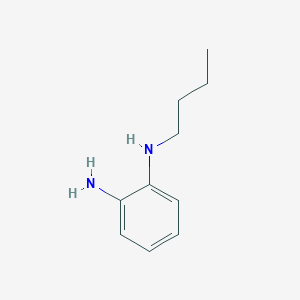


![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)
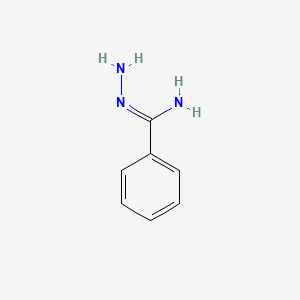
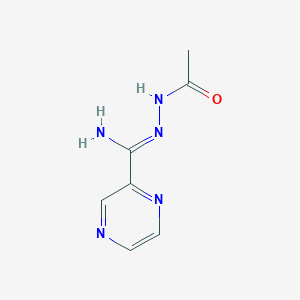
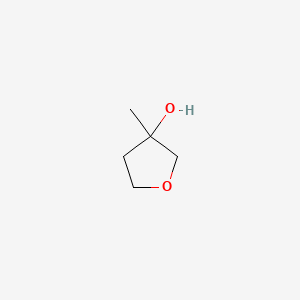
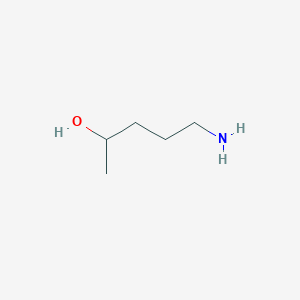
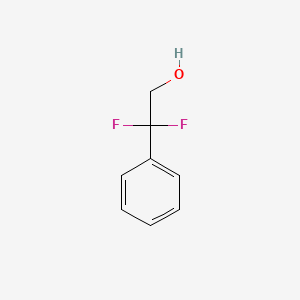
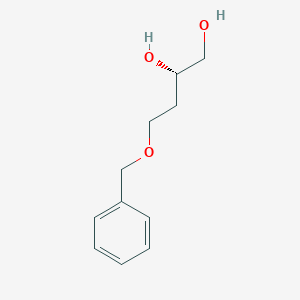

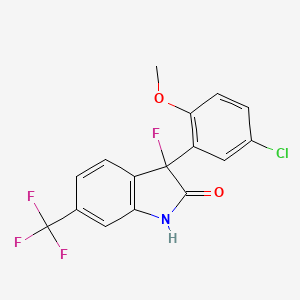
![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
